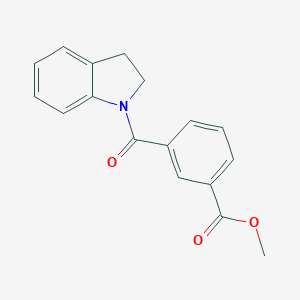
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate, also known as MIHCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIHCB is a derivative of indole, a heterocyclic aromatic compound that is widely distributed in nature and has been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate is not fully understood, but it is thought to involve the selective binding of this compound to certain proteins and enzymes in cells. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity and leading to downstream effects such as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophages and other immune cells. This compound has also been shown to reduce oxidative stress by scavenging reactive oxygen species and upregulating antioxidant enzymes such as superoxide dismutase.
In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, Alzheimer's disease, and diabetes. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has several advantages as a research tool, including its fluorescent properties, selectivity for certain proteins and enzymes, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate. One area of interest is the development of this compound-based fluorescent probes for imaging cellular structures and processes. Another area of interest is the development of this compound as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully characterize the safety and toxicity profile of this compound and to understand its mechanism of action in vivo.
Synthesemethoden
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate can be synthesized via a multistep process starting from commercially available starting materials. One common method involves the reaction of 2,3-dihydro-1H-indole with methyl 3-bromobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoate has been shown to possess various biological activities that make it a promising candidate for biomedical research. One of the most notable applications of this compound is its potential as a fluorescent probe for imaging cellular structures and processes. This compound has been shown to selectively bind to certain proteins and enzymes in cells, allowing for their visualization and tracking in real-time. This has important implications for understanding cellular function and disease pathology.
In addition to its imaging capabilities, this compound has also been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, Alzheimer's disease, and diabetes. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
methyl 3-(2,3-dihydroindole-1-carbonyl)benzoate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-7-4-6-13(11-14)16(19)18-10-9-12-5-2-3-8-15(12)18/h2-8,11H,9-10H2,1H3 |
InChI-Schlüssel |
DMBNNGSRMVSCBI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)

![(2Z)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B250367.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
